molecular formula C16H14ClN3O2 B1344507 6-(2-Chlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1119452-25-3

6-(2-Chlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No. B1344507
M. Wt: 315.75 g/mol
InChI Key: UDQITYIDAKATNG-UHFFFAOYSA-N
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Description

“6-(2-Chlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are heterocyclic aromatic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered rings .


Synthesis Analysis

The synthesis of pyrimidines with diverse functional groups has been reported in several studies . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .


Molecular Structure Analysis

Pyrimidines are six-membered heterocyclic compounds with two nitrogen atoms at positions 1 and 3 . The molecular structure of pyrimidines can be modified by introducing various functional groups .


Chemical Reactions Analysis

Pyrimidines undergo various chemical reactions due to their diverse functional groups . The reactions of pyrimidines have been studied extensively, and they play a significant role in the field of organic synthesis .

Scientific Research Applications

Co-crystal Design and Characterization

A study by Rajam et al. (2018) involved the preparation and characterization of co-crystals using a pyrimidine unit similar to 6-(2-Chlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid. These co-crystals were characterized by single-crystal X-ray diffraction, highlighting the potential of such compounds in supramolecular chemistry and crystal engineering. This research underscores the significance of pyrimidine derivatives in designing novel co-crystal structures with potential applications in material science and pharmaceuticals (Rajam et al., 2018).

Chemical Synthesis and Structural Modifications

The work of Drev et al. (2014) and Grošelj et al. (2013) on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including modifications and substitutions on the pyrimidine ring, offers insight into the diverse chemical synthesis methods and the structural versatility of these compounds. These studies contribute to understanding the reactivity and potential applications of pyrimidine derivatives in organic chemistry and drug design (Drev et al., 2014), (Grošelj et al., 2013).

Potential Biological Applications

Research by Rahmouni et al. (2016) and Abdellatif et al. (2014) investigated pyrazolo[1,5-a]pyrimidine derivatives for their anticancer and anti-inflammatory properties. These studies highlight the potential of such compounds in medicinal chemistry, particularly in the development of new therapeutic agents (Rahmouni et al., 2016), (Abdellatif et al., 2014).

Nonlinear Optical Properties

A study by Hussain et al. (2020) explored the nonlinear optical properties of pyrimidine derivatives. This research contributes to the understanding of the electronic and photophysical properties of these compounds, suggesting their potential use in optoelectronic and high-tech applications (Hussain et al., 2020).

Future Directions

The future directions in the research of pyrimidines involve the development of more potent and effective antimicrobial agents . The challenge lies in finding new chemical entities that can treat microbial infections .

properties

IUPAC Name

6-[(2-chlorophenyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2/c1-9-12(7-11-5-3-4-6-14(11)17)10(2)20-15(19-9)13(8-18-20)16(21)22/h3-6,8H,7H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQITYIDAKATNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=C(C=NN12)C(=O)O)C)CC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101132122
Record name 6-[(2-Chlorophenyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101132122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Chlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

CAS RN

1119452-25-3
Record name 6-[(2-Chlorophenyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119452-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[(2-Chlorophenyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101132122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(2-Chlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-(2-Chlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Reactant of Route 3
6-(2-Chlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Reactant of Route 4
6-(2-Chlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Reactant of Route 5
6-(2-Chlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Reactant of Route 6
6-(2-Chlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Citations

For This Compound
1
Citations
MA Korkmaz - 2020 - search.proquest.com
My graduate work consists of two parts with the first part focused on testing biological performance diversity of an sp3-enriched flavonoid library. The natural product-inspired library was …
Number of citations: 2 search.proquest.com

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